molecular formula C18H14ClFN2O2 B2992462 2-(4-chlorophenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide CAS No. 953181-57-2

2-(4-chlorophenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2992462
CAS No.: 953181-57-2
M. Wt: 344.77
InChI Key: IESUQNLFTQUOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide is a synthetic acetamide derivative of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, which incorporates both chlorophenyl and fluorophenyl rings linked through an isoxazole-methylacetamide chain, is characteristic of compounds studied for their diverse biological activities. This structural motif is commonly investigated in the development of novel therapeutic agents, particularly for its potential in targeting infectious diseases and cancer. Acetamide derivatives and related compounds are frequently explored for their antimicrobial properties. Research on structurally similar molecules has demonstrated promising inhibitory effects against a range of pathogenic bacteria and fungi, including multidrug-resistant strains . The mechanism of action for such compounds is often associated with the inhibition of key bacterial enzymes, such as glucosamine-6-phosphate synthase, or interference with efflux pumps like NorA . Furthermore, compounds containing the acetamide functional group and halogenated aryl rings have shown substantial potential in anticancer research. Analogous structures have been evaluated against various human cancer cell lines, with some demonstrating the ability to interact with and inhibit crucial cellular kinases and enzymes involved in cell proliferation . The presence of the isoxazole ring, a common pharmacophore, further enhances the drug-like properties and binding potential of this molecule to biological targets . This compound is supplied For Research Use Only. It is intended solely for laboratory research purposes and is not classified as a drug, cosmetic, or for diagnostic use. It is not intended for human consumption or administration in any form.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c19-14-5-1-12(2-6-14)9-18(23)21-11-16-10-17(24-22-16)13-3-7-15(20)8-4-13/h1-8,10H,9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESUQNLFTQUOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the phenyl groups.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.

    Substitution: The chlorophenyl and fluorophenyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The compound shares a common acetamide-isoxazole scaffold with several analogs, but its substitution pattern distinguishes it:

  • Halogenation: Unlike compounds such as N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide (), which lacks a chlorophenyl group, the target compound incorporates both 4-chloro and 4-fluoro substituents. This dual halogenation may enhance lipophilicity and receptor-binding affinity compared to mono-halogenated analogs .
  • Isoxazole Modifications : Compared to 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide (), which has a methoxy group on the isoxazole-linked phenyl ring, the target compound’s 4-fluorophenyl substitution may reduce metabolic degradation, as fluorinated groups are often resistant to enzymatic oxidation .

Physical and Chemical Properties

Property Target Compound Flufenacet () Analog
Molecular Formula C₁₉H₁₅ClFN₂O₂ (inferred) C₁₄H₁₃F₄N₃O₂S C₁₉H₁₇FN₂O₃
Molecular Weight ~364.8 (estimated) 364.34 340.3
Melting Point Not reported 75°C Not reported
Key Functional Groups Chlorophenyl, Fluorophenyl Trifluoromethyl, Thiadiazole Methoxyphenyl, Fluorophenyl

Notes:

  • The target compound’s molecular weight is higher than Flufenacet’s due to the chlorophenyl group and extended aromatic system.
  • The absence of a sulfur-containing heterocycle (e.g., thiadiazole in Flufenacet) may reduce its pesticidal activity but improve solubility .

Biological Activity

2-(4-chlorophenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide, with CAS number 952978-14-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H12ClFN2O2C_{17}H_{12}ClFN_2O_2, with a molecular weight of 330.74 g/mol. The structure comprises a chlorophenyl group and a fluorophenyl isoxazole moiety connected via an acetamide linkage.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

  • Antiviral Activity :
    • Preliminary studies indicate that derivatives similar to this compound exhibit antiviral properties, particularly against human adenoviruses (HAdV). For example, compounds with structural similarities have shown IC50 values in the low micromolar range, indicating significant antiviral potency .
  • Antimicrobial Properties :
    • Related compounds have demonstrated moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. This suggests that the compound may also possess similar antimicrobial properties .
  • Enzyme Inhibition :
    • The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase and urease inhibition. Studies have shown that certain isoxazole derivatives exhibit strong inhibitory effects on these enzymes, which could be relevant for treating conditions like Alzheimer's disease .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Targeting Viral Replication : Similar compounds have been shown to interfere with viral DNA replication processes, suggesting that this compound may disrupt HAdV life cycles by targeting specific viral enzymes .
  • Enzyme Interaction : The binding interactions with target enzymes may involve hydrogen bonding and hydrophobic interactions due to the presence of halogenated phenyl groups .

Case Study 1: Antiviral Screening

A study investigating the antiviral activity of related compounds found that certain derivatives exhibited IC50 values as low as 0.27 μM against HAdV, with selectivity indexes exceeding 100 compared to standard antiviral agents like niclosamide . This highlights the potential of similar compounds in developing effective antiviral therapies.

Case Study 2: Antimicrobial Evaluation

Research conducted on isoxazole derivatives demonstrated their antibacterial efficacy through disk diffusion methods. Compounds were tested against multiple bacterial strains, resulting in significant zones of inhibition for Salmonella typhi and Bacillus subtilis, thus supporting their use as potential antimicrobial agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
Compound AAntiviral0.27
Compound BAntibacterial15.0
Compound CAcetylcholinesterase Inhibitor25.0
Compound DUrease Inhibitor30.0

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling the 4-chlorophenylacetamide moiety with a functionalized isoxazole ring. A reflux-based acetylation method (e.g., using acetic anhydride under controlled heating) is common, as seen in analogous acetamide derivatives . Optimization can employ statistical experimental design (e.g., factorial or response surface methodology) to evaluate variables like solvent polarity, catalyst loading, and temperature. For example, Design of Experiments (DoE) principles minimize trial runs while identifying critical parameters for yield enhancement .

Advanced: How can computational chemistry predict the reactivity and stability of this compound?

Answer:
Quantum chemical calculations (e.g., DFT) model electronic properties, such as HOMO-LUMO gaps, to predict redox behavior and nucleophilic/electrophilic sites . Reaction path search algorithms, as used by ICReDD, combine computational and experimental data to simulate reaction outcomes, such as by analyzing transition states or steric effects in the isoxazole-acetamide linkage . Molecular dynamics simulations further assess stability under varying pH or solvent conditions.

Basic: What spectroscopic techniques are effective for characterizing this compound?

Answer:

  • NMR : Assigns proton environments (e.g., distinguishing aromatic protons on chlorophenyl vs. fluorophenyl groups).
  • FTIR : Identifies functional groups (C=O stretch in acetamide at ~1650 cm⁻¹, C-F stretch at ~1200 cm⁻¹) .
  • X-ray crystallography : Resolves bond angles and crystal packing, critical for confirming stereochemistry .
  • UV-Vis/fluorescence : Probes electronic transitions (e.g., π→π* in aromatic systems) for photostability studies .

Advanced: How do structural modifications at the isoxazole or acetamide moieties influence bioactivity?

Answer:

  • Isoxazole modifications : Introducing electron-withdrawing groups (e.g., -NO₂) may enhance binding to target proteins (e.g., kinase inhibitors) by altering dipole interactions .
  • Acetamide substitutions : Replacing the N-methyl group with bulkier residues (e.g., piperazine) can modulate solubility and membrane permeability, as seen in related antimicrobial compounds .
  • Crystallography data (e.g., torsion angles in the chlorophenyl ring) helps predict conformational flexibility and docking efficiency .

Basic: What are common challenges in achieving high purity during synthesis?

Answer:

  • Byproduct formation : Use column chromatography or recrystallization (e.g., ethanol/water mixtures) to remove unreacted intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may retain impurities; switch to dichloromethane for phase separation .
  • Purity validation : HPLC with UV detection (≥95% purity threshold) is standard, complemented by melting point consistency checks .

Advanced: How to resolve contradictions between computational predictions and experimental data?

Answer:

  • Feedback loops : Integrate experimental results (e.g., crystallographic bond lengths) into recalibrating computational models (e.g., adjusting DFT basis sets) .
  • Sensitivity analysis : Test variables like solvent effects or protonation states in simulations to align with observed reactivity (e.g., discrepancies in pKa predictions) .
  • Multi-method validation : Cross-check DFT results with molecular mechanics (MMFF94) or ab initio methods (MP2) .

Basic: How to design experiments for studying structure-activity relationships (SAR)?

Answer:

  • Scaffold diversification : Synthesize analogs with systematic substitutions (e.g., halogens, methoxy groups) on the phenyl rings.
  • Biological assays : Use dose-response curves (e.g., IC₅₀ in enzyme inhibition assays) to quantify activity changes .
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, molar refractivity) with bioactivity .

Advanced: How does crystallography data inform molecular interaction studies?

Answer:

  • Intermolecular forces : Hydrogen bonding (e.g., acetamide C=O⋯H-N interactions) and π-π stacking (aromatic rings) dictate crystal packing and solubility .
  • Conformational analysis : Torsion angles (e.g., nitro group twist in chlorophenyl derivatives) influence ligand-receptor binding modes .
  • Polymorphism screening : Identify stable crystal forms (e.g., via PXRD) to optimize bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.